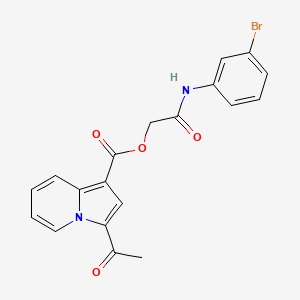

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Description

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and an indolizine core in its structure suggests that it may exhibit interesting pharmacological properties.

Properties

IUPAC Name |

[2-(3-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRGIPHUKHJAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and an appropriate nucleophile.

Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- 2-((3-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- 2-((3-Methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Uniqueness

The presence of the bromophenyl group in 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate may confer unique properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and overall stability.

Biological Activity

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group, an indolizine moiety, and a carboxylate group. Its molecular formula is CHBrNO, indicating a significant degree of functional diversity that may contribute to its biological activity.

Research indicates that this compound interacts with various biological targets:

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : The compound has been studied for its ability to inhibit IDO1, an enzyme implicated in immune regulation and cancer progression. Inhibiting IDO1 can enhance anti-tumor immunity, making this compound a candidate for cancer immunotherapy .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially by modulating cytokine production and immune cell activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Effect | Reference |

|---|---|---|

| IDO1 Inhibition | Significant inhibition (51% in vivo) | |

| Anti-inflammatory properties | Reduced cytokine levels | |

| Cytotoxicity against cancer cells | Promotes apoptosis in tumor cells |

Case Study 1: Cancer Immunotherapy

In a study involving human ovarian xenograft tumor models, the compound demonstrated significant inhibition of IDO1, leading to enhanced immune responses against tumors. This suggests its potential as a therapeutic agent in cancer immunotherapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

Research Findings

Recent literature highlights several promising aspects of this compound:

- Pharmacokinetics : Modifications to the chemical structure have been shown to improve pharmacokinetic properties, enhancing bioavailability and efficacy in biological systems .

- Synergistic Effects : When combined with other therapeutic agents, this compound may exhibit synergistic effects, enhancing overall treatment outcomes in cancer therapy .

Q & A

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 2–9), oxidative (H2O2), and photolytic conditions .

- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed ester bonds) using fragmentation patterns .

- X-ray Powder Diffraction (XRPD) : Monitor crystallinity changes after stress testing .

How can researchers validate the compound’s purity and stability in long-term storage?

Q. Basic Research Focus

- Stability-Indicating Methods : Use reversed-phase HPLC with a C18 column (ACN/water gradient) to detect impurities <0.1% .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition thresholds .

- Storage Recommendations : Store under argon at −20°C in amber vials to prevent photodegradation .

What computational tools are essential for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

- Toxicophore Mapping : Identify structural alerts (e.g., Michael acceptors) using Derek Nexus .

How should researchers design experiments to resolve conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

Q. Advanced Research Focus

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-free vs. cellular systems to quantify redox activity .

- Electrochemical Analysis : Perform cyclic voltammetry to measure oxidation potentials, correlating with radical-scavenging capacity .

- Gene Expression Profiling : Assess NRF2/KEAP1 pathway activation via qPCR in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.